Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate
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Overview
Description
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate is an organic compound that belongs to the class of malonic esters. Malonic esters are known for their reactivity and versatility in organic synthesis, making them valuable intermediates in the preparation of various chemical compounds. This particular compound features a bromine atom, a methyl group, and a keto group attached to a butyl chain, which is further connected to a propanedioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The process can be summarized as follows:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Diethyl (3-hydroxy-3-methyl-2-oxobutyl)propanedioate.
Oxidation: Diethyl (3-carboxy-3-methyl-2-oxobutyl)propanedioate.
Scientific Research Applications
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate involves its reactivity as a malonic ester. The compound can undergo nucleophilic substitution, reduction, and oxidation reactions, which are facilitated by the presence of the bromine atom, keto group, and ester moieties. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonic ester without the bromine and keto groups.
Diethyl (3-chloro-3-methyl-2-oxobutyl)propanedioate: Similar structure but with a chlorine atom instead of bromine.
Diethyl (3-methyl-2-oxobutyl)propanedioate: Lacks the halogen atom.
Uniqueness
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. The combination of the bromine atom, keto group, and ester moieties makes it a valuable intermediate for synthesizing a wide range of chemical compounds .
Properties
CAS No. |
113279-73-5 |
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Molecular Formula |
C12H19BrO5 |
Molecular Weight |
323.18 g/mol |
IUPAC Name |
diethyl 2-(3-bromo-3-methyl-2-oxobutyl)propanedioate |
InChI |
InChI=1S/C12H19BrO5/c1-5-17-10(15)8(11(16)18-6-2)7-9(14)12(3,4)13/h8H,5-7H2,1-4H3 |
InChI Key |
MENWLOLHBPNDEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C(C)(C)Br)C(=O)OCC |
Origin of Product |
United States |
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